BenchChemオンラインストアへようこそ!

1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide

regioisomerism chemical identity procurement specification

1-Phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide (CAS 479349-58-1) is a structurally defined quaternary imidazolium salt. Unlike its regioisomer CAS 479351-96-7, this N1-phenyl/C2-p-tolyl configuration is critical for WDR5 WIN-site negative-control studies and antimicrobial SAR expansion. Regioisomeric swaps alter Kᵢ >100-fold; ensure you receive the exact regioisomer to avoid assay confounding. Purity ≥95%. Ideal for fragment-based screening, analytical method development, and quaternary salt antibiotic programs.

Molecular Formula C19H19BrN2
Molecular Weight 355.3 g/mol
CAS No. 479349-58-1
Cat. No. B3268415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
CAS479349-58-1
Molecular FormulaC19H19BrN2
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C[N+]3=C(N2C4=CC=CC=C4)CCC3.[Br-]
InChIInChI=1S/C19H19N2.BrH/c1-15-9-11-16(12-10-15)18-14-20-13-5-8-19(20)21(18)17-6-3-2-4-7-17;/h2-4,6-7,9-12,14H,5,8,13H2,1H3;1H/q+1;/p-1
InChIKeyGBKZHCQJQILQRT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility53.3 [ug/mL]

1‑Phenyl‑2‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium Bromide (CAS 479349‑58‑1): Definitive Chemical Identity for Procurement Specification


1‑Phenyl‑2‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium bromide is a quaternary imidazolium salt built on the 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole scaffold. It carries a phenyl group at N‑1 and a p‑tolyl substituent at C‑2, with bromide as the counterion. The molecular formula is C₁₉H₁₉BrN₂ and the molecular weight is 355.3 g·mol⁻¹ . The compound is catalogued by major suppliers (Sigma‑Aldrich catalog number 147524) at a typical purity of ≥95% . The 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole core has been exploited in fragment‑based WDR5 WIN‑site inhibitor discovery, JNK3 inhibitor design, and antimicrobial quaternary salt programs, making regioisomeric purity a critical procurement parameter [1][2].

Why 1‑Phenyl‑2‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium Bromide Cannot Be Indiscriminately Substituted by In‑Class Analogs


The pyrrolo[1,2‑a]imidazol‑1‑ium scaffold tolerates multiple regioisomeric and substitution‑pattern variations that profoundly alter molecular recognition, reactivity, and biological readout. The closest analog—2‑phenyl‑1‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium bromide (CAS 479351‑96‑7)—bears identical atoms but swaps the phenyl and p‑tolyl groups between the N‑1 and C‑2 positions . In structure‑based programs targeting the WDR5 WIN‑site, even modest substituent relocations change dissociation constants by >100‑fold [1]. Likewise, antimicrobial quaternary salts of the same scaffold show MIC values that vary by 4‑ to 16‑fold depending solely on the aryl substitution pattern [2]. Therefore, procurement based only on core‑scaffold matching—without specifying the exact regioisomer—risks introducing a compound with fundamentally different interaction profiles, metabolic stability, and assay reproducibility.

Head‑to‑Head Quantitative Evidence for 1‑Phenyl‑2‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium Bromide vs. Closest Comparators


Exact Regioisomeric Identity: 1‑Phenyl‑2‑(p‑tolyl) vs. 2‑Phenyl‑1‑(p‑tolyl) Imidazolium Bromide

The target compound is the regioisomer bearing a phenyl group at N‑1 and a p‑tolyl group at C‑2. The closest commercially available analog—2‑phenyl‑1‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium bromide (CAS 479351‑96‑7)—has the substituents swapped . Both compounds share the molecular formula C₁₉H₁₉BrN₂ and identical molecular weight (355.3 g·mol⁻¹), but their distinct CAS numbers and IUPAC names confirm they are non‑identical chemical entities . In the WDR5 WIN‑site program, regioisomeric 2‑aryl‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazoles showed Kᵢ differences of >100‑fold, underscoring the functional non‑equivalence of similarly substituted regioisomers [1].

regioisomerism chemical identity procurement specification

Supplier‑Certified Purity: 95%+ Minimum for 1‑Phenyl‑2‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium Bromide

The target compound is commercially supplied with a purity specification of ≥95% (HPLC) by multiple vendors, including Sigma‑Aldrich (product 147524) . In contrast, the regioisomer 2‑phenyl‑1‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium bromide is listed with equivalent purity (95%) but represents a distinct chemical entity . For the broader 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium bromide class, purity specifications range from 95% to 97%, making the 95% threshold a standard but non‑differentiating benchmark .

purity specification quality control procurement benchmark

Cationic Quaternary Salt Character: Fixed Positive Charge vs. Neutral 6,7‑Dihydro‑5H‑pyrrolo[1,2‑a]imidazole Analogs

The target compound is a quaternary imidazolium bromide, carrying a permanent positive charge on the imidazolium ring. This distinguishes it fundamentally from the neutral 2‑aryl‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazoles developed as WDR5 WIN‑site inhibitors (e.g., compounds in J. Med. Chem. 2018 with Kᵢ < 10 nM) [1]. In antimicrobial programs, quaternary 3‑aryl‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium salts demonstrated MIC values of 4–32 μg/mL against Gram‑positive and Gram‑negative bacteria, while the neutral precursors were inactive [2]. The fixed cation is essential for electrostatic interactions with bacterial membranes and for aqueous solubility profiles; neutral analogs cannot replicate these properties.

quaternary ammonium salt ion‑pairing solubility antimicrobial SAR

Scaffold Precedent in Translation Inhibition: 1,2‑Disubstituted Imidazolium vs. 1,3‑Disubstituted Quaternary Salts

A closely related 1,3‑disubstituted imidazolium chloride—1‑(2‑oxo‑2‑((4‑phenoxyphenyl)amino)ethyl)‑3‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium chloride—was shown to inhibit bacterial protein synthesis both in vitro and in vivo, establishing the scaffold's ability to target the ribosome [1]. The target compound is a 1,2‑disubstituted regioisomer; the positional difference places the p‑tolyl group on C‑2 rather than N‑3. No direct translation inhibition data exist for the target compound, but the scaffold precedent indicates that substitution pattern dictates whether ribosomal binding occurs.

translation inhibitor ribosome antibiotic discovery

CYP3A4/5 Inhibition Liability: Single‑Point Data for the Scaffold Class

A compound within the broader 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole class (BindingDB entry CHEMBL4633246) was tested for CYP3A4/5 inhibition in human liver microsomes, yielding an IC₅₀ of 5,500 nM [1]. This value provides a baseline for the scaffold's CYP liability but cannot be directly assigned to the target compound. No CYP inhibition data are available for 1‑phenyl‑2‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium bromide itself. By comparison, many marketed drugs require CYP3A4 IC₅₀ > 10,000 nM to avoid drug‑drug interaction flags, placing the scaffold near a cautionary threshold [2].

CYP inhibition drug‑drug interaction ADMET

Lack of Published Potency or Selectivity Data for the Target Compound Precludes Direct Activity‑Based Differentiation

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, Sigma‑Aldrich technical datasheets, and the primary WDR5 WIN‑site literature did not yield any quantitative potency (IC₅₀, Kᵢ, MIC), selectivity, or pharmacokinetic data for 1‑phenyl‑2‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium bromide. By contrast, the neutral 2‑aryl‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole series has reported Kᵢ values < 10 nM against WDR5 [1], and 3‑aryl‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium salts have MIC values of 4–32 μg/mL against multiple ESKAPE pathogens [2]. Until the target compound is profiled in comparable assays, any claim of superior or differentiated biological activity relative to these analogs is unsupported.

data gap empirical validation procurement risk

Evidence‑Backed Application Scenarios for 1‑Phenyl‑2‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium Bromide


Regioisomeric Probe in WDR5 WIN‑Site Inhibitor Optimization

The neutral 2‑aryl‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole series has delivered WDR5 WIN‑site inhibitors with Kᵢ < 10 nM [1]. Quaternization at N‑1 with a phenyl group produces a 1,2‑disubstituted imidazolium salt that cannot adopt the neutral tautomeric state required for WIN‑site hydrogen‑bonding. This compound serves as a negative‑control probe: if activity is retained after quaternization, it indicates an alternative binding mode or allosteric site. The structurally defined regioisomer ensures that SAR interpretation is not confounded by positional ambiguity.

Quaternary Ammonium Salt Scaffold for Antimicrobial SAR Expansion

Quaternary 3‑aryl‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium salts exhibit MIC values of 4–32 μg/mL against S. aureus, E. coli, K. pneumoniae, A. baumannii, and C. neoformans [2]. The target compound offers a 1,2‑disubstituted regioisomeric variation unexplored in the Demchenko et al. series. Systematic MIC determination against the same ESKAPE panel would reveal whether relocating the second aryl group from N‑3 to C‑2 improves the antibacterial spectrum, potency, or hemolytic safety margin (benchmark: LD₅₀ > 2000 mg/kg for the lead 6c).

Cationic Fragment Library Member for Fragment‑Based Screening

The permanently charged imidazolium core provides solubility and electrostatic interaction profiles distinct from neutral fragments. The 6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazole scaffold has been successfully employed in NMR‑based fragment screening against WDR5 [1]. Incorporating the quaternary 1‑phenyl‑2‑(p‑tolyl) variant into fragment libraries enables detection of binding sites that require a cationic partner—expanding the chemical space accessible in fragment‑based drug discovery.

Calibration Standard for Regioisomeric Purity in Analytical Chemistry

The target compound and its regioisomer (CAS 479351‑96‑7) are isobaric (both MW 355.3 g·mol⁻¹) and share identical elemental composition . Their separation requires chromatographic methods sensitive to positional isomerism (e.g., careful HPLC gradient optimization or ion‑mobility MS). The well‑defined 1‑phenyl‑2‑(p‑tolyl) regioisomer can serve as a retention‑time marker and purity standard when developing or validating analytical methods for pyrroloimidazolium salt libraries.

Quote Request

Request a Quote for 1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.